![molecular formula C16H24ClNO3 B4408931 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4408931.png)
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride
Vue d'ensemble
Description
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C14H19NO3·HCl. It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a benzaldehyde moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoic acid.
Reduction: 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde and morpholine functional groups. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(4-morpholinyl)propoxy]benzaldehyde hydrochloride
- 3-(2,6-dimethylmorpholin-4-yl)propanimidamide dihydrochloride
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
Uniqueness
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is unique due to the presence of both the dimethyl-substituted morpholine ring and the benzaldehyde moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-13-10-17(11-14(2)20-13)8-3-9-19-16-6-4-15(12-18)5-7-16;/h4-7,12-14H,3,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIZHCCMEARKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


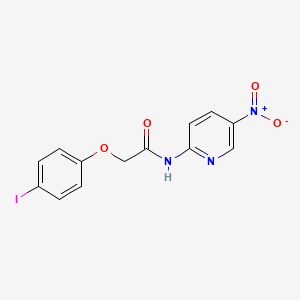
![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)
![2,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B4408865.png)
![2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4408875.png)
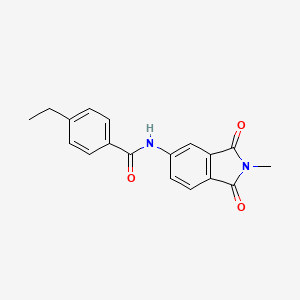
![3-(3-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4408907.png)
![1-[3-(2-Butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4408915.png)
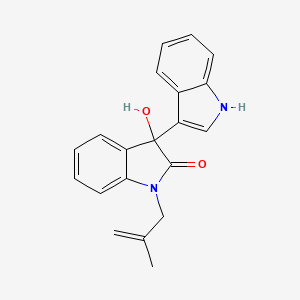
![[4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl] propanoate](/img/structure/B4408922.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]acetamide](/img/structure/B4408924.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
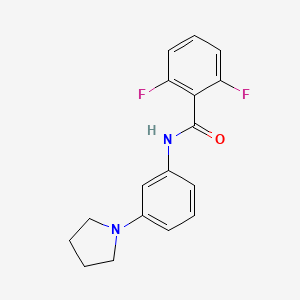
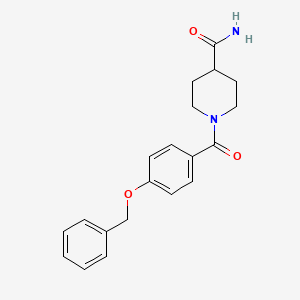
![1-[2-(3-Nitrophenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4408958.png)
